molecular formula C3HNO B14274043 3-Hydroxyprop-2-ynenitrile CAS No. 134197-42-5

3-Hydroxyprop-2-ynenitrile

Cat. No.: B14274043
CAS No.: 134197-42-5
M. Wt: 67.05 g/mol
InChI Key: MFULLVYZEDMJEZ-UHFFFAOYSA-N
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Description

3-Hydroxyprop-2-ynenitrile is an organic compound with the molecular formula C₃H₃NO It is characterized by the presence of both a hydroxyl group (-OH) and a nitrile group (-CN) attached to a propyne backbone

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of 3-hydroxyprop-2-ynenitrile typically involves the large-scale application of the above synthetic routes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Hydroxyprop-2-ynenitrile can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: This compound can be reduced to form amines or other reduced products.

    Substitution: The hydroxyl group can be substituted with other functional groups through various chemical reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines or alcohols.

    Substitution: Halogenated compounds or other substituted derivatives.

Mechanism of Action

The mechanism of action of 3-hydroxyprop-2-ynenitrile involves its interaction with specific molecular targets and pathways. For example, its nitrile group can undergo nucleophilic addition reactions, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties enable it to modulate various biochemical pathways and exert its effects .

Comparison with Similar Compounds

Uniqueness: 3-Hydroxyprop-2-ynenitrile is unique due to its combination of a hydroxyl group and a nitrile group attached to a propyne backbone.

Properties

CAS No.

134197-42-5

Molecular Formula

C3HNO

Molecular Weight

67.05 g/mol

IUPAC Name

3-hydroxyprop-2-ynenitrile

InChI

InChI=1S/C3HNO/c4-2-1-3-5/h5H

InChI Key

MFULLVYZEDMJEZ-UHFFFAOYSA-N

Canonical SMILES

C(#CO)C#N

Origin of Product

United States

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